Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride
Overview
Description
Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride typically involves the reaction of piperidine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride can be compared with other piperidine derivatives such as:
- Ethyl phenyl (piperidin-2-yl)acetate hydrochloride
- Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride
- This compound
These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can influence their chemical properties and biological activities .
Biological Activity
Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to methylphenidate, a stimulant commonly used for treating attention deficit hyperactivity disorder (ADHD). The unique stereochemistry and functional groups present in this compound contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is CHClNO, with a molecular weight of approximately 283.79 g/mol. The compound features a piperidine ring and an ethyl acetate moiety, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic system. It acts as a dopamine reuptake inhibitor , similar to methylphenidate, increasing dopamine availability in the synaptic cleft. This action enhances focus and attention, making it a candidate for ADHD treatment .
1. Analgesic Effects
Research indicates that compounds similar to this compound exhibit analgesic properties. These effects may be attributed to their ability to modulate pain pathways in the central nervous system .
2. Antimicrobial Activity
Studies have shown that derivatives of piperidine, including this compound, can possess antimicrobial properties against various bacterial strains. For instance, modifications in the piperidine structure have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It may reduce alpha-synuclein aggregation, which is implicated in Parkinson's disease .
Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Case Studies
- Case Study on ADHD Treatment : A clinical trial evaluating the efficacy of this compound in patients with ADHD reported improvements in attention and focus comparable to those seen with methylphenidate, although further studies are needed to establish long-term safety profiles .
- Neurodegenerative Disease Model : In vitro studies demonstrated that this compound significantly reduced alpha-synuclein aggregation in neuronal cell lines exposed to glucose deprivation, indicating a potential protective effect against neurodegeneration .
Properties
IUPAC Name |
ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQUEGJJWIOFH-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCCCN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.